4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-11-8-13(6-7-14(11)17)18-9-12-4-2-3-5-15(12)20-10-16(18)19/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVVTHPNWGMRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3OCC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a member of the benzoxazepine class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is , with a molecular weight of approximately 271.29 g/mol. Its structure includes a benzoxazepine ring fused with a fluorinated phenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14FNO2 |
| Molecular Weight | 271.29 g/mol |
| IUPAC Name | (4-fluorophenyl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
| CAS Number | 338747-71-0 |
Research indicates that compounds in the benzoxazepine class may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some studies suggest that benzoxazepines can inhibit key enzymes involved in metabolic pathways, such as squalene synthase and farnesyl diphosphate synthase. These enzymes are critical in cholesterol biosynthesis and may be targeted for therapeutic purposes in hyperlipidemia and cancer treatment .
Pharmacological Effects
- Antitumor Activity : Preliminary studies have shown that derivatives of benzoxazepines can inhibit cancer cell proliferation. For example, related compounds have demonstrated efficacy against BRCA1/2 mutant cancer cells through inhibition of poly(ADP-ribose) polymerase (PARP) activity .
- Cholesterol-Lowering Effects : In vitro studies have indicated that certain benzoxazepine derivatives can reduce cholesterol levels by inhibiting squalene synthase activity in liver microsomes . The IC50 values for these compounds vary but indicate potent inhibitory effects.
Study 1: Inhibition of Squalene Synthase
A study evaluated the effects of various benzoxazepine derivatives on squalene synthase from hepatic microsomes. The results indicated that certain derivatives exhibited IC50 values ranging from 45 nM to 170 nM across different species including rats and guinea pigs .
Study 2: Antitumor Efficacy
Another investigation focused on the antitumor properties of a related benzoxazepine derivative in a xenograft model of breast cancer. The compound demonstrated significant tumor reduction when administered orally, showcasing its potential as an anticancer agent .
Table 2: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the benzoxazepinone core but differ in substituent type, position, or electronic properties:
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogous compounds.
Key Findings :
Positional Isomerism : The target compound and its isomer (4-(3-fluoro-4-methylphenyl) analogue) differ in substituent positions. The fluorine’s orientation (para vs. meta to the benzoxazepine linkage) may affect dipole moments and binding interactions in biological systems .
Halogen Effects: Replacing the methyl group in the target compound with bromine (as in 4-(2-bromo-4-fluorophenyl) analogue) increases molecular weight by ~50.86 g/mol and introduces a heavier halogen.
Functional Group Diversity : The 7-benzoyl-substituted analogue lacks a phenyl ring but introduces a ketone, significantly altering solubility and hydrogen-bonding capacity. This modification may reduce membrane permeability compared to the target compound .
Q & A
Q. What are the common synthetic routes for 4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:
Core formation : Cyclization of substituted benzoxazepine precursors using acid/base catalysis.
Acylation/functionalization : Introducing the 4-fluoro-3-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
Purification : Column chromatography or recrystallization for isolating the final product.
Key intermediates and reaction conditions should be validated via NMR and mass spectrometry .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Resolves the 3D structure, confirming stereochemistry and bond angles (e.g., benzoxazepinone derivatives in ) .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., aromatic protons at δ 6.9–8.0 ppm for fluorophenyl groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] ion matching calculated mass).
Q. What initial biological screening assays are relevant for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against proteases (e.g., NS2B/NS3 protease in dengue virus, using fluorogenic substrates and IC calculations) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., IC values compared to reference drugs) .
- Receptor binding studies : Radioligand displacement assays for GABA receptors, given structural similarities to benzodiazepines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified fluorophenyl or benzoxazepinone groups (e.g., replacing F with Cl or adjusting methyl position) .
- Activity correlation : Use regression models to link substituent electronic properties (Hammett constants) to IC values .
- Key finding : In related benzoxazepinones, electron-withdrawing groups (e.g., -F) enhance protease inhibition by 30–50% .
Q. What computational approaches predict the compound’s binding mode with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with NS2B/NS3 protease (PDB: 2FOM). Focus on hydrogen bonds with catalytic triad residues (His51, Asp75, Ser135) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
- Free energy calculations : MM-GBSA estimates binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., buffer pH, enzyme concentration) .
- Orthogonal validation : Confirm cytotoxicity via both MTT and apoptosis assays (e.g., Annexin V staining) .
- Impurity analysis : Use HPLC-MS to rule out degradation products (e.g., detect <95% purity as a confounding factor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
